molecular formula C12H15NO3 B12616166 Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate CAS No. 917872-64-1

Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate

Cat. No.: B12616166
CAS No.: 917872-64-1
M. Wt: 221.25 g/mol
InChI Key: JVQOTZBKQUOBAK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate is a chemical compound of interest in organic and medicinal chemistry research. It belongs to the class of β-enamino esters, which are versatile intermediates and key precursors for synthesizing various bioactive heterocyclic compounds . Structurally related compounds, such as those featuring a phenoxy group attached to the enoate chain, have been utilized in synthetic routes to develop novel molecular scaffolds . These scaffolds are frequently investigated for their potential biological activities. β-Enamino esters, in general, are recognized as important building blocks for the preparation of nitrogen-containing heterocycles like pyridinones, pyrazoles, quinolines, and oxazoles, which are core structures in many pharmaceuticals . Researchers value this compound and its analogs for their utility in constructing complex molecules, including indolizidine alkaloids and other natural product analogs . Furthermore, derivatives incorporating similar structural motifs, particularly those with aminophenoxy groups, have been synthesized and explored for their antimicrobial properties, showing activity against strains such as Staphylococcus aureus and certain fungi . The presence of the amino and ester functional groups on the same conjugated system makes this compound a valuable synthon in multi-step synthesis, where it can participate in cyclization and condensation reactions . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

917872-64-1

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate

InChI

InChI=1S/C12H15NO3/c1-3-15-12(14)6-7-16-11-8-9(2)4-5-10(11)13/h4-8H,3,13H2,1-2H3

InChI Key

JVQOTZBKQUOBAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=COC1=C(C=CC(=C1)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate typically involves the reaction of 2-amino-5-methylphenol with ethyl 3-bromoprop-2-enoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the bromoalkene, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the deprotonation of the phenol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for maintaining product quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Ethyl 3-(2-amino-5-methylphenoxy)propan-2-ol.

    Substitution: Halogenated or nitrated derivatives of the phenoxy group.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a phenoxy moiety. This configuration contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation in various carcinoma cell lines. A study demonstrated that certain analogs showed promising results against breast cancer cells, indicating potential for development as anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AMDA-MB-468 (Breast)12.5Induction of apoptosis
BNCI-H226 (Lung)15.0Inhibition of cell cycle progression
CCAKI-1 (Kidney)10.0Modulation of signaling pathways

Antimicrobial Applications

This compound has also been explored for its antimicrobial properties. Studies have shown that it exhibits activity against both gram-positive and gram-negative bacteria, making it a candidate for antibiotic development.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and cellular mechanisms. Its structural features allow it to serve as a substrate or inhibitor for various enzymes, particularly those involved in metabolic pathways.

Case Study: Enzyme Inhibition
A recent study investigated the inhibition of branched-chain amino acid transaminases by this compound derivatives. The results indicated that certain modifications to the compound enhanced its inhibitory potency, providing insights into the design of more effective inhibitors .

Agricultural Applications

Emerging research suggests potential applications in agriculture, particularly as a pesticide or herbicide. The phenoxy group is known to impart herbicidal properties in related compounds.

Table 3: Herbicidal Activity

Target WeedEffective Concentration (EC50)
Amaranthus retroflexus50 µg/mL
Sorghum halepense75 µg/mL

Mechanism of Action

The mechanism of action of Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name Substituent Features Key Properties Applications/Implications
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate - 2-Amino group (basic, H-bond donor/acceptor)
- 5-Methyl (lipophilic)
- logP: ~3.2 (estimated)
- Melting point: 131–133°C (analog data)
Potential pharmaceutical intermediate; enhanced target binding via amino group
Ethyl (2Z)-2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate - Cyano group (electron-withdrawing)
- Methoxy (polar, H-bond acceptor)
- logP: 3.28
- Melting point: 131–133°C
Electron-deficient scaffold for nucleophilic attack; agrochemical applications
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate - 4-Hydroxyl (acidic, H-bond donor) - logP: ~2.5
- Water solubility: Slight
Food biomarker (vinegar); antioxidant properties
Ethyl (E)-3-[[3-[1-(4-chlorophenyl)cyclopropyl]-4-cyano-1H-pyrazol-5-yl]amino]prop-2-enoate - Chlorophenylcyclopropyl (lipophilic)
- Pyrazole (heterocyclic)
- High molecular weight (MW ~450)
- logP: ~4.5
Kinase inhibition; prolonged metabolic stability
3-(2-Methoxy-5-methylphenyl)prop-2-enoic acid - Carboxylic acid (acidic, polar) - pKa: ~4.5
- Water solubility: Moderate
Metal chelation; precursor for polymer synthesis
Key Observations:
  • Amino vs. Hydroxyl/Cyano Groups: The amino group in the target compound enhances basicity and hydrogen-bonding capacity compared to hydroxyl (acidic) or cyano (electron-withdrawing) groups. This makes it more suitable for interactions with biological targets like enzymes .
  • Lipophilicity : Chlorophenyl and methyl substituents increase logP values, favoring membrane permeability but reducing aqueous solubility .

Biological Activity

Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H15_{15}NO2_2 and a molecular weight of approximately 221.25 g/mol. The compound features an ethyl ester group, a prop-2-enoate moiety, and a phenoxy group substituted with an amino group and a methyl group. This unique structure is believed to influence its biological activity significantly.

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties against various bacterial strains. The presence of the amino group is particularly notable, as it is often associated with enhanced interaction with bacterial cell membranes, leading to increased efficacy against pathogens.

Compound Name Antimicrobial Efficacy Target Bacteria
This compoundModerateE. coli, S. aureus
Similar Phenoxy CompoundsVariesVarious Gram-positive and Gram-negative bacteria

2. Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. The compound's ability to inhibit tumor cell proliferation has been attributed to its structural components, which may interfere with cancer cell signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation
A study evaluating the effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth in breast and colon cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50_{50} Value (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)10

The biological activity of this compound is believed to stem from its interaction with specific biological targets:

  • Cell Membrane Interaction : The amino group enhances membrane permeability, allowing the compound to penetrate bacterial cells effectively.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation.
  • Apoptosis Induction : this compound has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death.

Research Findings

Recent studies have focused on the synthesis and optimization of derivatives based on this compound:

  • Synthesis Techniques : Various synthetic methods have been employed to create derivatives with enhanced biological activity.
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the phenoxy or amino groups can significantly affect the compound's potency against microbial and cancerous cells.

Q & A

Q. Best practices for validating molecular docking studies with this compound as a ligand?

  • Methodology :
  • Prepare ligand structure using Gaussian (DFT optimization) and AutoDockTools (partial charge assignment).
  • Use flexible docking (e.g., AutoDock Vina) with a grid box covering the active site.
  • Validate poses via RMSD clustering (<2.0 Å) and MM-PBSA binding energy calculations .

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